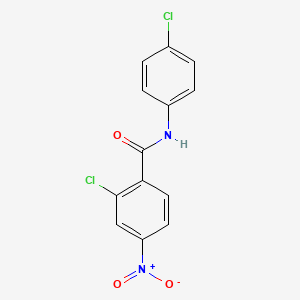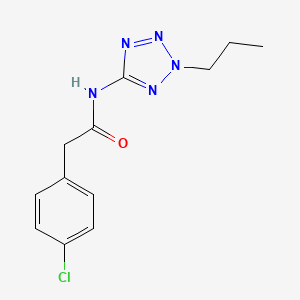
2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives involves various chemical reactions, including the use of physicochemical (Rf, melting point) and spectral methods (IR, 1HNMR, 13CNMR) for confirmation. These derivatives have been studied for their antidiabetic potential against α-glucosidase, with compound modifications such as the addition of electron-donating (CH3) and electron-withdrawing (NO2) groups on the phenyl ring to enhance inhibitory activity against enzymes (Thakral, Narang, Kumar, & Singh, 2020).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray diffraction have been used to elucidate the crystal structure of related compounds, revealing specific spatial arrangements and interactions, such as pi-pi conjugation and hydrogen bonding, which stabilize the molecular structure and influence its reactivity and properties (He, Yang, Hou, Teng, & Wang, 2014).
Chemical Reactions and Properties
The chemical reactivity of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives includes their ability to undergo various chemical transformations, including nucleophilic substitution and cyclization reactions. These reactions are crucial for modifying the chemical structure to achieve desired physical and chemical properties for specific applications. For instance, the regio- and stereo-controlled rearrangement of related compounds has been described, with the stability of the resulting compounds analyzed using NBO analysis to understand the charge transfer within the molecule (Samimi, 2016).
Physical Properties Analysis
The physical properties, such as solubility and absorption profiles of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives, are evaluated to assess their suitability for various applications. In silico ADMET results indicate these compounds fulfill Lipinski’s rule of 5 and Veber’s rule, suggesting good bioavailability and negligible toxicity, which is essential for their potential use in medicinal applications (Thakral, Narang, Kumar, & Singh, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under different conditions, are critical for understanding how 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives can be utilized effectively. For example, the reactivity of N-chloro-N-methoxy-4-nitrobenzamide with AcONa in MeCN shows selective formation of products, indicating specific chemical behavior that can be leveraged for synthesizing targeted compounds (Shtamburg et al., 2012).
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Molecular Design
2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide plays a significant role in the field of crystal engineering and molecular design. The compound's ability to form molecular tapes through hydrogen and halogen bonds is crucial for crystal structure design. These interactions contribute to the development of complex crystal architectures, demonstrating the potential of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide in designing novel materials with specific properties (Saha, Nangia, & Jaskólski, 2005).
Antidiabetic Applications
Recent studies have synthesized derivatives of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide with potential antidiabetic properties. These derivatives have shown promising results in inhibiting α-glucosidase and α-amylase enzymes, which are key targets in managing diabetes. The molecular docking and dynamic simulation studies of these compounds provide insights into their mechanism of action and reinforce the therapeutic potential of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide derivatives in diabetes treatment (Thakral, Narang, Kumar, & Singh, 2020).
Material Science and Polymer Research
In material science, 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide is utilized in the synthesis of novel polymers. The integration of this compound into polymers can lead to materials with enhanced thermal stability and solubility, making them suitable for advanced technological applications. The research in this area highlights the adaptability and utility of 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide in creating high-performance materials (Mehdipour‐Ataei & Hatami, 2007).
Halogen Bonding in Molecular Adducts
The role of halogen bonds, particularly involving chlorine atoms, is critical in the structural configuration of molecular adducts containing 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide. The study of these interactions provides a deeper understanding of how halogen bonding can influence molecular assembly and stability, offering pathways to engineer specific molecular structures with desired properties (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Pharmaceutical Co-Crystals
2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide is instrumental in forming pharmaceutical co-crystals with improved solubility and dissolution rates. These co-crystals can enhance the bioavailability and efficacy of drugs, making 2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide a valuable compound in drug formulation and development processes. Research in this area explores the potential of co-crystals in delivering drugs more efficiently to the target sites within the body (Aitipamula, Wong, Chow, & Tan, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-1-3-9(4-2-8)16-13(18)11-6-5-10(17(19)20)7-12(11)15/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJLTHUFHVQDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chlorophenyl)-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)
![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)
![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)
![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)
![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)

![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)
![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)
![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)